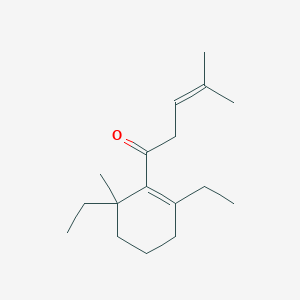
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one is a complex organic compound with a unique structure It features a cyclohexene ring substituted with ethyl and methyl groups, and a pentenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can be achieved through several synthetic routes. One possible method involves the alkylation of a cyclohexene derivative with appropriate alkyl halides under basic conditions. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines, in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Applications De Recherche Scientifique
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may have applications in various scientific research fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,6-Diethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- 1-(2,6-Dimethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-ethylpent-3-en-1-one
Comparison
Compared to similar compounds, 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups on the cyclohexene ring can influence its steric and electronic properties, making it distinct from other related compounds.
Propriétés
Numéro CAS |
113405-68-8 |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-(2,6-diethyl-6-methylcyclohexen-1-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C17H28O/c1-6-14-9-8-12-17(5,7-2)16(14)15(18)11-10-13(3)4/h10H,6-9,11-12H2,1-5H3 |
Clé InChI |
QLDBEELTHLBOAP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(CCC1)(C)CC)C(=O)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


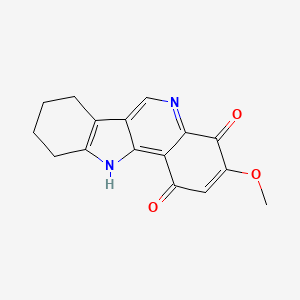
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)

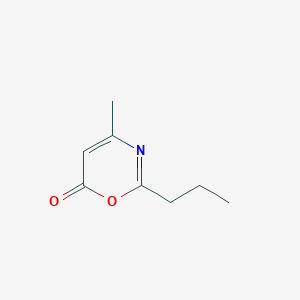
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
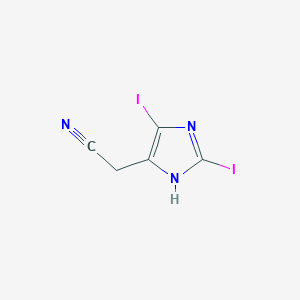
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
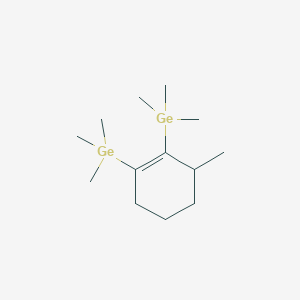
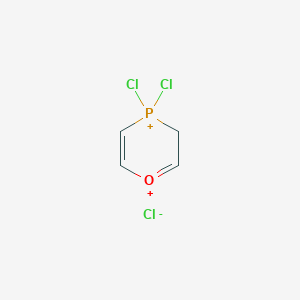
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
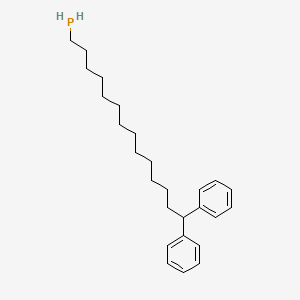
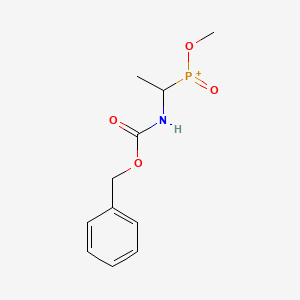
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
